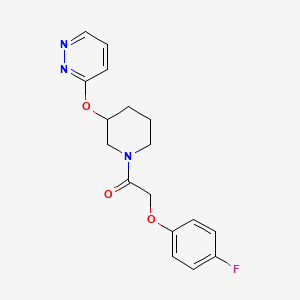

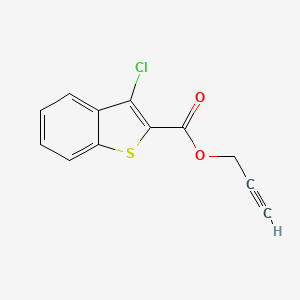

2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, also known as JNJ-40411813, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a selective antagonist of the orexin-1 receptor, which plays a crucial role in the regulation of sleep-wake cycles, as well as other physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of similar compounds, highlighting the significance of the structural components such as fluorophenoxy and pyridazinyl piperidine, have been extensively studied. For instance, Govindhan et al. (2017) synthesized a compound using click chemistry approach, which was characterized using spectroscopic techniques. The study emphasized the compound's thermal stability and its potential for biological applications, including cytotoxicity evaluations and pharmacokinetics nature assessments through binding analysis with human serum albumin, demonstrating its applicability in drug development and molecular biology research (Govindhan et al., 2017).

Molecular Interactions and Docking Studies

The understanding of molecular interactions, especially through docking studies, is crucial in the design and development of new therapeutic agents. For example, the analysis of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, revealed insights into the cytochrome P450-mediated metabolism. Such studies are fundamental in predicting the metabolic pathways and interactions of novel compounds, including those with structures similar to 2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, enhancing our understanding of their therapeutic potentials and safety profiles (Rehmel et al., 2006).

Hydrogen Bonding and Structural Analysis

The exploration of hydrogen bonding patterns and structural analysis in compounds is vital for assessing their pharmaceutical applications. Balderson et al. (2007) conducted a study on enaminones, closely related to the chemical structure , illustrating the importance of intra- and intermolecular hydrogen bonding. Such analyses contribute to the understanding of the compound's stability and reactivity, which are essential factors in drug design and development (Balderson et al., 2007).

Fluoroionophores and Spectra Diversity

The development of fluoroionophores based on derivatives and their interaction with metal cations showcases the broad application of fluorinated compounds in sensing and detection technologies. Hong et al. (2012) demonstrated how such compounds could specifically chelate metal ions, highlighting their potential in developing new diagnostic tools and in studying metal ion dynamics within biological systems (Hong et al., 2012).

Anticancer Activity and Molecular Docking

Research on pyridazinone derivatives, including those similar to the compound , has shown potential antioxidant and anticancer activities. Mehvish and Kumar (2022) synthesized new series of pyridazinone derivatives, demonstrating their antioxidant activity and potential anticancer properties through molecular docking studies. Such research underscores the therapeutic potential of fluorophenyl and pyridazinone-based compounds in treating various diseases (Mehvish & Kumar, 2022).

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-13-5-7-14(8-6-13)23-12-17(22)21-10-2-3-15(11-21)24-16-4-1-9-19-20-16/h1,4-9,15H,2-3,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHSIBAVMGAGHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)F)OC3=NN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine hydrochloride](/img/no-structure.png)

![N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide](/img/structure/B2399210.png)

![2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2399213.png)

![(4,4-Difluoropiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2399215.png)

![1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2399220.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2399225.png)

![N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline](/img/structure/B2399226.png)